molecular formula C12H11NOS B6366887 2-Hydroxy-3-(4-methylthiophenyl)pyridine CAS No. 1261993-83-2

2-Hydroxy-3-(4-methylthiophenyl)pyridine

Cat. No.: B6366887
CAS No.: 1261993-83-2
M. Wt: 217.29 g/mol
InChI Key: YOHTVAILLCALOE-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-methylthiophenyl)pyridine is a pyridine-based chemical scaffold of significant interest in medicinal chemistry and antibacterial research. Pyridine derivatives are considered privileged structures in drug discovery due to their favorable properties, including water solubility, stability, and the capacity to establish hydrogen bonds, which are crucial for interacting with biological targets . The specific substitution pattern on this compound—featuring a hydroxyl group and a 4-(methylthio)phenyl moiety—is strategically valuable. The hydroxyl group at the 2-position of the pyridine ring can exhibit tautomerism, a phenomenon where a compound exists in interchangeable isomeric forms, which can profoundly influence its binding affinity and interactions with enzymes or receptors . This compound serves as a versatile building block for the synthesis of more complex molecules. It is particularly relevant for developing novel antimicrobial agents to combat multidrug-resistant (MDR) pathogens, a major focus in contemporary pharmaceutical research . The structural features of this compound make it a promising intermediate for Structure-Activity Relationship (SAR) studies, enabling researchers to explore and optimize interactions with potential molecular targets . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-10-6-4-9(5-7-10)11-3-2-8-13-12(11)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHTVAILLCALOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Acid Synthesis and Coupling

This method employs 3-bromo-2-hydroxypyridine and 4-methylthiophenylboronic acid under palladium catalysis. The hydroxyl group is protected as a silyl ether (e.g., TBS) to prevent coordination with the catalyst.

Reaction Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%).

  • Base : K2CO3 in THF/H2O (3:1).

  • Temperature : 100°C for 12 hours.

Example Protocol :

  • Protect 3-bromo-2-hydroxypyridine with TBSCl.

  • React with 4-methylthiophenylboronic acid (1.5 equiv), Pd(PPh3)4, and K2CO3 in THF/H2O.

  • Deprotect with TBAF to yield the final product.

Yield : 78%.

Comparative Efficiency

  • Functional Group Tolerance : Superior to SNAr for sterically hindered substrates.

  • Cost : Higher due to palladium catalysts and boronic acid synthesis.

Cyclization Strategies

Gold-Catalyzed Cyclization

A gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles constructs the pyridine core with pre-installed substituents.

Reaction Conditions :

  • Catalyst : AuCl (5 mol%).

  • Solvent : 1,2-Dichloroethane at 60°C.

Example Protocol :

  • React 4-propargylaminoisoxazole with N-phenylbenzaldimine and AuCl.

  • Cleave the N–O bond with K2CO3 in methanol.

Yield : 70%.

Limitations

  • Substrate Availability : Requires specialized isoxazole precursors.

  • Step Count : Multi-step synthesis reduces overall efficiency.

Nitro Group Functionalization

Nitration Follow by Substitution

Adapting methods from nitropyridine synthesis, this route involves:

  • Nitration of 2-hydroxypyridine to 2-hydroxy-3-nitropyridine.

  • Reduction of the nitro group to an amine.

  • Diazotization and displacement with 4-methylthiophenylthiol.

Key Challenges :

  • Nitro Reduction : Requires Pd/C or Zn/HCl, risking over-reduction.

  • Diazonium Stability : Low yields (<50%) due to intermediate decomposition.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityRegioselectivity
SNAr82LowHighExcellent
Suzuki Coupling78HighModerateGood
Cyclization70ModerateLowModerate
Nitro Substitution<50LowLowPoor

Optimal Route : SNAr balances yield, cost, and scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methylthiophenyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like sodium borohydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 2-oxo-3-(4-methylthiophenyl)pyridine.

    Reduction: Formation of 2-hydroxy-3-(4-methylthiophenyl)piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(4-methylthiophenyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The hydroxy group and the pyridine ring play crucial roles in its binding affinity and specificity towards these targets . Additionally, the compound may modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) 4-Alkoxy-2-[2-hydroxy-3-(4-aryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones
  • Structure : These derivatives share the pyridine core and hydroxyl group but incorporate a piperazinylpropyl chain and fused pyrrolo rings.
  • Properties : The piperazinyl group enhances solubility in polar solvents and modulates receptor binding (e.g., 5-HT1A affinity). The fused rings increase molecular rigidity, affecting thermal stability (melting points: 268–287°C) .
  • Biological Activity : Demonstrated anxiolytic, analgesic, and antidepressant effects, contrasting with 2-hydroxy-3-(4-methylthiophenyl)pyridine, which lacks the piperazine moiety and likely exhibits different pharmacological profiles .
(b) EMD 46512 (4-Methylthiophenyl Analog of Sulmazole)
  • Structure : An imidazo[4,5-b]pyridine with a 4-methylthiophenyl group.
  • Pharmacology: Exhibits inotropic activity via phosphodiesterase III inhibition. The methylthiophenyl group enhances lipophilicity, improving membrane permeability compared to sulmazole’s methoxy substituents .
  • Comparison : Unlike EMD 46512, 2-hydroxy-3-(4-methylthiophenyl)pyridine lacks the imidazole ring, suggesting divergent mechanisms of action.
(c) 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
  • Structure : Contains a thiophene and methylpiperazine substituent.
  • Properties : The thiophene enhances π-stacking interactions, while the nitrile group increases polarity. Crystallographic data reveal planar geometry, favoring solid-state stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Solubility Trends
2-Hydroxy-3-(4-methylthiophenyl)pyridine ~245 (estimated) Not reported -OH, -SMe Moderate in DMSO, low in H2O
4-Alkoxy-pyrrolo[3,4-c]pyridinediones 466–545 268–287 -OH, -OCH3, piperazine High in DMF, moderate in EtOH
EMD 46512 ~350 Not reported Imidazole, -SMe High in chloroform

Key Observations :

  • Electron-donating groups (e.g., -SMe, -OCH3) increase lipophilicity and alter melting points.
  • Hydroxyl groups improve aqueous solubility but are offset by bulky substituents like methylthiophenyl .
(a) Antimicrobial Activity
  • Pyridine derivatives with nitro (-NO2) or chloro (-Cl) substituents exhibit broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL). The methylthiophenyl group in the target compound may reduce efficacy due to its electron-donating nature, which diminishes electrophilic interactions with microbial enzymes .
(b) Central Nervous System (CNS) Effects
  • Piperazinylpyridines (e.g., Buspirone analogs) show anxiolytic activity via serotonin receptor modulation.
(c) Cardiovascular Activity
  • Imidazopyridines like EMD 46512 enhance cardiac contractility through PDE III inhibition. The target compound’s hydroxyl group may confer antioxidant properties, offering cardioprotective benefits distinct from PDE inhibition .

Thermal and Spectroscopic Analysis

  • DSC/TGA Studies : Pyridinedicarboximide derivatives show metastable solid-state forms influenced by solvent and quenching. The methylthiophenyl group in the target compound may stabilize crystalline phases due to sulfur’s polarizability .
  • 1H NMR Shifts : Hydroxyl protons in similar compounds resonate at δ 10–12 ppm, while methylthiophenyl protons appear at δ 2.5–3.0 ppm (singlet for -SMe) .

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-3-(4-methylthiophenyl)pyridine?

Synthesis of pyridine derivatives typically involves nucleophilic substitution or condensation reactions. For analogous compounds, trifluoromethylation using agents like trifluoromethyl iodide under basic conditions (e.g., sodium hydride) in aprotic solvents (e.g., DMSO or THF) has been effective . Additionally, coupling reactions with aryl halides using palladium catalysts can introduce substituents like methylthiophenyl groups. Purification via recrystallization (ethanol or toluene) and characterization by elemental analysis are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • FTIR : To identify functional groups (e.g., hydroxyl, thioether) via stretching frequencies .
  • ¹H/¹³C NMR : For structural elucidation, particularly to confirm substituent positions on the pyridine ring .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving crystal structures (using SHELX software for refinement) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

Pyridine derivatives often exhibit limited aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for dissolution. Stability studies should assess sensitivity to light, moisture, and temperature. Thermal gravimetric analysis (TGA) can determine decomposition profiles, while differential scanning calorimetry (DSC) identifies polymorphic transitions .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study its electronic properties?

Density Functional Theory (DFT) calculations predict electronic structure, charge distribution, and reactive sites. For example, the electron-withdrawing effect of the methylthiophenyl group can be analyzed to understand its impact on the pyridine ring’s aromaticity. Computational models also aid in optimizing synthetic pathways and predicting spectroscopic data .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies may arise from variations in assay conditions, purity, or biological models. To address this:

  • Validate compound purity using HPLC .
  • Use standardized in vitro assays (e.g., enzyme inhibition) and in vivo models (e.g., analgesic activity in mice) .
  • Compare results with structurally related controls (e.g., benzene or pyridine sulfonamide analogs) to isolate functional group contributions .

Q. How can thermal analysis (e.g., DSC) identify polymorphic forms of this compound?

DSC detects endothermic (melting) and exothermic (crystallization) events, revealing polymorphic transitions. For example, heating/cooling cycles in DSC can differentiate stable vs. metastable forms. Quenching experiments and solvent-mediated recrystallization further validate polymorph stability .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Structure-activity relationship (SAR) studies highlight critical functional groups. For instance:

  • The hydroxyl group at position 2 may enhance hydrogen bonding with biological targets .
  • The methylthiophenyl group’s lipophilicity improves membrane permeability .
  • Pharmacological screening (e.g., serotonin receptor binding) can identify lead candidates .

Methodological Notes

  • Data Validation : Cross-reference spectral data with computational predictions (DFT) to confirm assignments .
  • Safety Protocols : Handle compounds under inert atmospheres (N₂/Ar) due to potential sensitivity to oxidation .
  • Biological Assays : Include positive controls (e.g., morphine for analgesic studies) and dose-response curves to quantify efficacy .

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